Voruciclib - 1000023-04-0

Voruciclib

Catalog Number: EVT-287970
CAS Number: 1000023-04-0
Molecular Formula: C22H19ClF3NO5
Molecular Weight: 469.8412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voruciclib is a cyclin-dependent kinase (CDK) inhibitor currently under investigation for its potential as an antineoplastic agent. [] While initially recognized for its selective inhibition of CDK4 and CDK6, [] further research highlights its potent inhibitory activity against CDK9. [, , , , , ]

CDKs play a crucial role in regulating cell cycle progression, and their dysregulation is implicated in various cancers. [] Voruciclib's ability to inhibit these kinases makes it a promising candidate for cancer research, particularly in hematological malignancies and solid tumors. [, , , , , , , , ]

Mechanism of Action

CDK4/6 Inhibition:

Voruciclib primarily acts by selectively inhibiting CDK4 and CDK6. [] These kinases are essential for the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1 to S phase transition in the cell cycle. [] By inhibiting CDK4/6, Voruciclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase. [] This arrest prevents DNA replication and subsequently inhibits tumor cell proliferation. []

CDK9 Inhibition:

Research suggests that Voruciclib potently inhibits CDK9, a kinase involved in regulating gene transcription, including the expression of Mcl-1, an anti-apoptotic protein. [, , , , , ] By inhibiting CDK9, Voruciclib downregulates Mcl-1, sensitizing cancer cells to apoptosis, particularly in combination with Bcl-2 inhibitors like Venetoclax. [, , , , , ]

Applications

Hematological Malignancies:

  • Acute Myeloid Leukemia (AML): Voruciclib demonstrates synergistic anti-leukemic activity with Venetoclax in AML cell lines and patient samples. [, , ] This combination effectively induces apoptosis, even in Venetoclax-resistant cells, by downregulating Mcl-1 and inhibiting the intrinsic apoptotic pathway. []
  • B-cell Lymphoma: Studies show that Voruciclib enhances Venetoclax sensitivity in Diffuse Large B-cell Lymphoma (DLBCL) models. [, ] Voruciclib's downregulation of Mcl-1 is suggested as a key factor contributing to this synergistic effect. [, ]
  • Chronic Lymphocytic Leukemia (CLL): Research indicates that Voruciclib, in combination with Venetoclax, exhibits high efficacy against CLL cells, even in the presence of human stromal cells. [] This finding suggests potential for overcoming microenvironment-mediated drug resistance. []

Solid Tumors:

  • Triple-Negative Breast Cancer (TNBC): Voruciclib demonstrates synergistic anti-tumor activity with the proteasome inhibitor Bortezomib in TNBC models. [] This combination shows promise for treating this aggressive subtype of breast cancer. []
  • BRAF-Mutant Melanoma: Clinical trials are investigating the combination of Voruciclib with the BRAF inhibitor Vemurafenib in patients with advanced BRAF-mutant melanoma. [] This approach aims to overcome resistance mechanisms and improve treatment outcomes. []
  • KRAS Mutant Cancers: Preclinical studies suggest that Voruciclib can inhibit the proliferation of KRAS mutant cancers by downregulating MYC. [] This finding highlights its potential in targeting this challenging oncogenic driver. []

Chemosensitization in Multi-Drug Resistant Cancers:

Beyond its role as a single agent and in combination therapies, Voruciclib demonstrates potential in reversing multi-drug resistance (MDR) in cancer cells. [] Studies show it can resensitize ABCB1- and ABCG2-overexpressing cells to chemotherapy drugs like paclitaxel, doxorubicin, mitoxantrone, and SN-38. [] This chemo-sensitizing effect is attributed to Voruciclib's ability to increase the intracellular accumulation and reduce the efflux of substrate anti-cancer drugs, likely by stimulating the ATPase activity of these transporter proteins. []

Palbociclib

    Venetoclax (ABT-199)

    • Relevance: Voruciclib has been found to synergistically enhance the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia (AML). [, , , , , ] This synergy stems from voruciclib's ability to downregulate myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that can compensate for Bcl-2 inhibition and contribute to venetoclax resistance. [, , , , , ]

    Flavopiridol (Alvocidib)

      Bortezomib

      • Relevance: A study demonstrated that voruciclib synergizes with bortezomib in a triple-negative breast cancer model, while palbociclib did not show such synergy. [] This finding highlights the potential for specific combinations of voruciclib with other anticancer agents to enhance therapeutic efficacy.

      Doxorubicin

      • Relevance: Voruciclib significantly potentiated the effect of doxorubicin in ABCB1-overexpressing cells. [] This finding suggests that voruciclib can overcome multi-drug resistance mediated by ABC transporters, potentially enhancing the efficacy of conventional chemotherapy drugs like doxorubicin.

      Paclitaxel

      • Relevance: Voruciclib significantly potentiated the effect of paclitaxel in ABCB1-overexpressing cells. [] Similar to its interaction with doxorubicin, this suggests that voruciclib may help circumvent multi-drug resistance.

      Mitoxantrone

      • Relevance: Voruciclib significantly potentiated the effect of mitoxantrone in ABCG2-overexpressing cells. [] This observation further supports voruciclib's potential to overcome multi-drug resistance and enhance the activity of anticancer agents like mitoxantrone.

      SN-38

      • Relevance: Voruciclib was found to significantly potentiate the effect of SN-38 in ABCG2-overexpressing cells. [] This finding reinforces the notion that voruciclib can modulate multi-drug resistance and potentially enhance the efficacy of chemotherapeutic drugs like SN-38.

      Properties

      CAS Number

      1000023-04-0

      Product Name

      Voruciclib

      IUPAC Name

      2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

      Molecular Formula

      C22H19ClF3NO5

      Molecular Weight

      469.8412

      InChI

      InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1

      InChI Key

      MRPGRAKIAJJGMM-OCCSQVGLSA-N

      SMILES

      CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      P1446A05, P1446A-05, P1446A 05, Voruciclib

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.